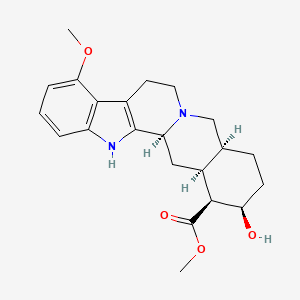

Alstovenine

Description

Structure

3D Structure

Properties

CAS No. |

4837-79-0 |

|---|---|

Molecular Formula |

C22H28N2O4 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

methyl (1S,15S,18R,19S,20S)-18-hydroxy-8-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C22H28N2O4/c1-27-18-5-3-4-15-19(18)13-8-9-24-11-12-6-7-17(25)20(22(26)28-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16+,17-,20+/m1/s1 |

InChI Key |

WMMZYEBFJWWUJX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3 |

Isomeric SMILES |

COC1=CC=CC2=C1C3=C(N2)[C@@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)CN4CC3 |

Canonical SMILES |

COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Isovenenatine; Alstovenine. |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Alstovenine

Advanced Extraction and Isolation Techniques for Complex Alkaloid Mixtures

The isolation of a specific alkaloid like Alstovenine from a complex plant matrix is a multi-step process that leverages both traditional and advanced analytical techniques. The general approach involves an initial crude extraction followed by sophisticated purification methods to separate the target compound from a myriad of other structurally similar molecules.

The extraction of alkaloids from Alstonia species, including Alstonia venenata, typically begins with the processing of the dried and powdered plant material. A common initial step is defatting the plant material using a non-polar solvent such as petroleum ether. This removes lipids and other non-polar constituents that could interfere with subsequent extraction and purification steps.

Following defatting, the plant material is subjected to extraction with a more polar solvent to liberate the alkaloids. A variety of solvents have been utilized for the extraction of alkaloids from Alstonia species, reflecting the diverse polarity of the target compounds. These include:

Hexane

Isopropanol

The choice of solvent is critical and can influence the yield and profile of the extracted alkaloids. For instance, studies on Alstonia venenata have employed sequential extraction with a range of solvents to fractionate the phytochemicals based on their polarity.

Once the crude alkaloid mixture is obtained, advanced chromatographic techniques are indispensable for the isolation of individual compounds like this compound. Column chromatography is a foundational technique used for the large-scale separation of the components of the crude extract. The selection of the stationary phase (adsorbent) and the mobile phase (eluting solvent) is optimized to achieve effective separation.

For the purification of this compound and its congeners from Alstonia venenata, column chromatography over alumina (B75360) (Al₂O₃) has been a historically significant method. The separation relies on the differential adsorption of the alkaloids to the alumina, with a carefully chosen solvent system used to elute the compounds at different rates.

The following table summarizes a typical, albeit generalized, approach for the extraction and initial purification of alkaloids from Alstonia species, which would be applicable for obtaining a fraction enriched with this compound.

| Step | Technique | Details | Purpose |

| 1 | Material Preparation | Air-drying and powdering of Alstonia venenata fruits. | To increase the surface area for efficient solvent extraction. |

| 2 | Defatting | Soxhlet extraction with petroleum ether. | To remove fats, waxes, and other non-polar impurities. |

| 3 | Alkaloid Extraction | Maceration or Soxhlet extraction of the defatted material with ethanol or methanol. | To extract the alkaloids from the plant matrix. |

| 4 | Acid-Base Extraction | The alcoholic extract is concentrated and then subjected to acid-base partitioning. The extract is acidified to bring the alkaloids into the aqueous phase as salts, and then basified to liberate the free alkaloids, which are then extracted with an organic solvent like chloroform. | To selectively separate the basic alkaloids from neutral and acidic compounds. |

| 5 | Preliminary Purification | The crude alkaloid mixture is subjected to column chromatography over a stationary phase like alumina or silica (B1680970) gel. | To separate the complex mixture into simpler fractions based on polarity. |

| 6 | Fine Purification | Fractions containing this compound are further purified by repeated column chromatography or other high-resolution techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | To isolate this compound in a pure form. |

Detailed research findings from early studies on the isolation of this compound from the fruits of Alstonia venenata indicate a systematic chromatographic separation. After initial extraction, the crude alkaloid mixture was subjected to column chromatography on alumina. The column was eluted with solvents of increasing polarity, starting with petroleum ether and gradually enriching with benzene and then chloroform. This gradient elution allowed for the separation of the various alkaloids present in the fruits.

The following interactive data table illustrates the solvent systems that can be employed in the chromatographic separation of Alstonia alkaloids, including the fractions where this compound would likely be found.

| Stationary Phase | Eluent System (Increasing Polarity) | Compounds Eluted |

| Alumina (Al₂O₃) | Petroleum Ether | Non-polar compounds |

| Alumina (Al₂O₃) | Petroleum Ether : Benzene mixtures | Less polar alkaloids |

| Alumina (Al₂O₃) | Benzene | Moderately polar alkaloids (including Venenatine) |

| Alumina (Al₂O₃) | Benzene : Chloroform mixtures | This compound and other related alkaloids |

| Alumina (Al₂O₃) | Chloroform | More polar alkaloids |

| Alumina (Al₂O₃) | Chloroform : Methanol mixtures | Highly polar alkaloids |

Modern advancements in separation science offer more efficient and higher resolution techniques. High-Performance Liquid Chromatography (HPLC), particularly in its preparative-scale format, is now a standard tool for the final purification of natural products like this compound. The use of reversed-phase columns (e.g., C18) with mobile phases typically consisting of acetonitrile (B52724) and water or methanol and water, often with acidic or basic modifiers, allows for precise separation and high purity of the isolated compound.

Furthermore, techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) represent more contemporary and "green" alternatives to traditional solvent extraction methods. UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption. SFE, often employing supercritical carbon dioxide, offers a highly selective and tunable extraction process that is particularly advantageous for thermally labile compounds. While the historical isolation of this compound relied on conventional methods, the application of these advanced techniques could significantly optimize the efficiency and environmental footprint of its extraction from natural sources.

Chemical Synthesis and Synthetic Methodologies Towards Alstovenine

Total Synthesis Approaches to the Alstovenine Core Structure

Developing efficient and stereoselective total synthesis routes to the yohimbinoid alkaloids, including this compound, has been a long-standing goal in organic synthesis. General approaches to this class of compounds have historically faced difficulties in achieving complete control over the stereocenter at the C(3) position, especially at later stages of the synthesis.

Divergent Strategies for this compound and its C(3) Epimers

Divergent synthetic strategies aim to access multiple related compounds, such as C(3) epimers, from a common intermediate. A notable divergent approach to the synthesis of yohimbinoid alkaloids, including this compound and its C(3) epimer venenatine, has been reported. This strategy utilizes a functionalized hydrindanone intermediate, built upon existing synthetic methodologies. By employing an aminonitrile intermediate, the stereochemistry at the C(3) position of the yohimbinoid skeleton can be effectively controlled during a key Pictet-Spengler reaction, allowing for access to both C(3) epimers.

This divergent approach enabled the first total syntheses of both racemic venenatine and this compound. The ability to access both C(3) epimers from a common intermediate is significant because these epimers can exhibit contrasting biological activities.

Stereoselective Control at Critical Chiral Centers, notably C(3)

Controlling the stereochemistry at critical chiral centers, particularly C(3), is paramount in the synthesis of this compound and other yohimbinoid alkaloids. The lack of complete control over the C(3) stereocenter at a late stage has been a major hurdle in developing unified synthetic approaches.

Research has shown that the stereochemistry at C(3) can be effectively controlled in a Pictet-Spengler reaction using an aminonitrile intermediate. The nucleophilicity of the indole (B1671886) moiety has been found to play a significant role in the inherent diastereoselectivity of this cyclization. Furthermore, the addition of an exogenous nucleophile, such as sodium iodide (NaI), has been shown to lead to a complete reversal of the diastereoselectivity in the installation of the C(3) center. This highlights the subtle influences on stereochemical outcomes in these complex reaction systems.

Enantioselective Synthesis Strategies

While racemic syntheses of this compound have been achieved, enantioselective synthesis strategies are crucial for obtaining the single, biologically active enantiomer. The enantioselective, divergent, and collective synthesis of all four stereoisomeric subfamilies of yohimbine (B192690) alkaloids, including this compound, remains an ongoing area of research.

Some progress in enantioselective synthesis in related yohimbine alkaloid synthesis has been reported, involving methods such as enantioselective kinetic resolution catalyzed by specific complexes or catalyst-controlled diastereoselective reactions. Bioinspired coupling methods have also been explored for the stereoselective construction of yohimbine derivatives. One approach involves the rapid construction of the pentacyclic skeleton and control of stereocenters through enantioselective kinetic resolution of an achiral synthetic precursor.

Table 1: Selected Stereochemical Control Strategies at C(3)

| Strategy | Key Intermediate | Key Reaction | Diastereoselectivity Control Mechanism | Source |

| Divergent Synthesis of C(3) Epimers | Aminonitrile | Pictet-Spengler | Control of cyclization conditions, influence of indole nucleophilicity | |

| Diastereoselectivity Reversal at C(3) | Aminonitrile | Pictet-Spengler | Addition of exogenous nucleophile (e.g., NaI) | |

| Enantioselective Kinetic Resolution (related) | Achiral precursor | Bioinspired coupling | Chiral catalyst |

Key Synthetic Reactions and Intermediates

The total synthesis of this compound relies on key chemical transformations and the strategic use of specific intermediates to construct its complex polycyclic structure with the correct stereochemistry.

Pictet-Spengler Cyclization as a Central Transformation

The Pictet-Spengler reaction is a fundamental transformation in the synthesis of tetrahydro-β-carbolines and polyheterocyclic frameworks, including the core structure of this compound. In the context of this compound synthesis, the Pictet-Spengler cyclization plays a central role in forming the C ring and setting the stereochemistry at the crucial C(3) position.

The diastereoselectivity of this cyclization, particularly when utilizing aminonitrile intermediates, is critical for selectively accessing this compound or its C(3) epimer. Careful tuning of reaction conditions, including temperature and the presence of additives like sodium iodide, allows for control over the stereochemical outcome of the Pictet-Spengler cyclization.

Utilization of Aminonitrile Intermediates

Aminonitrile intermediates are valuable building blocks in organic synthesis, serving as masked iminium ions. In the synthesis of this compound, aminonitriles play a key role as precursors for the critical Pictet-Spengler cyclization.

These intermediates are typically generated from a condensation/Strecker sequence involving an aldehyde and an amine derivative. The stability of α-aminonitriles makes them useful surrogates for sensitive enamine intermediates. The ionization of the intermediate aminonitrile has been leveraged to control the C(3) stereochemistry in the subsequent Pictet-Spengler reaction, building upon earlier work in the synthesis of related alkaloids like reserpine (B192253). The use of aminonitriles allows for effective control over the stereochemistry at C(3) of the yohimbinoid skeleton.

Table 2: Key Reactions and Intermediates

| Intermediate | Key Transformation | Role in Synthesis | Source |

| Hydrindanone | Conversion to aldehyde | Precursor to aminonitrile intermediate, sets multiple stereocenters | |

| Aldehyde | Condensation/Strecker | Formation of aminonitrile intermediate | |

| Aminonitrile | Pictet-Spengler cyclization | Formation of the C ring, critical for C(3) stereocontrol, masked iminium ion | |

| Pentacycle | Further transformations | Intermediate structure leading to the final this compound skeleton |

Compound Names Mentioned and Corresponding PubChem CIDs:

this compound

Venenatine

Reserpine

Yohimbine

(+)-Reserpine

(+)-α-yohimbine

(−)-Voacinol

(−)-Voacandimine C

(−)-Pseudotabersonine

(−)-Pseudovincadifformine

(+)-Coronaridine

(−)-deglycocadambine

Note: PubChem CIDs are not provided as per the limitations of the current tools.

Diels-Alder Cycloadditions in Core Structure Formation

Diels-Alder cycloaddition reactions have been employed as a key strategy in the formation of the core structure of this compound and related yohimbinoid alkaloids. This [4+2] cycloaddition is valuable for its ability to efficiently construct cyclic systems and set multiple stereocenters in a single step. In one reported synthesis, a cis-hydrindane (B1200222) core structure, a crucial intermediate for constructing the yohimbinoid skeleton, was successfully synthesized via a Diels-Alder reaction. researchgate.netresearchgate.netnih.govthieme-connect.com Specifically, heating a mixture of a readily available diene and an enone ester in toluene (B28343) at 100°C afforded the desired cis-hydrindane in high yield (89%) and with good diastereoselectivity (10:1 endo:exo ratio). researchgate.netthieme-connect.com The endo adduct is particularly important as it sets four contiguous stereocenters necessary for the downstream synthesis of this compound. nih.govthieme-connect.com Intramolecular Diels-Alder (IMDA) cycloadditions have also been utilized in the synthesis of de-rigidified yohimbine analogues, generating pentacyclic structures. researchgate.netacs.org

Application of Functionalized Hydrindanones

Functionalized hydrindanones serve as pivotal intermediates in divergent synthetic approaches towards this compound and its C(3) epimer, venenatine. researchgate.netresearchgate.netnih.govthieme-connect.comnih.govamanote.comscite.ai A strategy building on precedent utilizes a functionalized hydrindanone to enable a divergent route that addresses the long-standing challenge of controlling the stereochemistry at the C(3) position of the yohimbinoid skeleton. researchgate.netresearchgate.netnih.govnih.govamanote.comscispace.com A key hydrindanone intermediate, obtained from a Diels-Alder reaction, sets four contiguous stereocenters. nih.gov This hydrindanone is then elaborated through a series of steps, including oxidative cleavage, to yield an aldehyde intermediate. nih.gov This aldehyde is crucial as it sets the stage for the rapid formation of aminonitriles, which are key precursors for the subsequent Pictet-Spengler cyclization. nih.gov The ability to access a common hydrindanone precursor allows for the stereoselective synthesis of the yohimbinoid skeleton. nih.gov

Catalytic Strategies in this compound Synthesis

Catalytic methods play a significant role in improving the efficiency, selectivity, and sustainability of synthetic routes to complex molecules like this compound.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis is integral to several key steps in the synthesis of this compound and its analogues. Palladium catalysis, for instance, has been employed for the deallylation and decarboxylation of allyl esters in intermediates, allowing for their removal under mild conditions and minimizing undesirable side reactions like β-hydroxy elimination. nih.govscispace.com A homogenous palladium catalyst system (Pd2dba3, pyrrolidine) was found to be effective for this transformation in the synthesis of an this compound precursor. scispace.com Transition-metal-catalyzed decarboxylative allylation has also been used in the synthesis of yohimbine analogues. researchgate.netacs.org The development of environmentally benign and earth-abundant metal catalysts is an active area of research in organic synthesis, offering potential for more sustainable routes. rsc.org

Synthesis of this compound Analogues and Stereoisomers

The synthesis of this compound analogues and stereoisomers is important for exploring the relationship between structure and biological activity within the yohimbinoid class. This compound and venenatine are C(3) epimers, exhibiting notable differences in their effects on the central nervous system. nih.gov Divergent synthetic strategies that allow access to both C(3) epimers from a common intermediate are particularly valuable. researchgate.netresearchgate.netnih.govthieme-connect.comnih.govamanote.com One approach utilizes a functionalized hydrindanone and an aminonitrile intermediate, where tuning the Pictet-Spengler cyclization conditions enables the selective formation of either the C(3)-α or C(3)-β epimer. nih.govthieme-connect.com The addition of an external nucleophile, such as sodium iodide (NaI), has been shown to reverse the diastereoselectivity of the thermal Pictet-Spengler reaction, favoring the formation of the C(3)-α product (this compound series) with good diastereomeric ratio. thieme-connect.com The synthesis of other stereoisomers and conformationally modified analogues has also been pursued, often employing strategies like transition-metal-catalyzed decarboxylative allylation coupled with intramolecular Diels-Alder reactions to create structural diversity. acs.org Collective total synthesis approaches aim to provide access to multiple stereoisomeric yohimbine alkaloids from common intermediates, allowing for stereochemical diversification. researchgate.netresearchgate.net

Synthesis of 16-epi-Alstovenine

The synthesis of 16-epi-alstovenine has been reported, often in conjunction with or as an intermediate towards this compound itself. Early work by Agosta and Wolff contributed to the understanding and methodologies for accessing this epimer rsc.org. More recent approaches, such as those described by Suga and co-workers, have also addressed the total synthesis of 16-epi-alstovenine escholarship.org. These syntheses typically involve the controlled construction of the pentacyclic framework characteristic of yohimbinoid alkaloids, often employing strategies that manage the stereochemistry at multiple chiral centers, including the C(16) position which defines the epimeric relationship between this compound and 16-epi-alstovenine.

Preparation of Conformationally Restricted Analogues

Research has also explored the preparation of analogues of the yohimbine scaffold, which includes this compound, with modified conformational flexibility. While the term "conformationally restricted" is used in the outline, some studies have focused on "conformationally liberated" analogues, which involve severing specific bonds within the rigid ring system to explore the impact of increased flexibility on properties nih.govacs.org. A modular synthetic approach to these analogues has been developed, coupling transition-metal-catalyzed decarboxylative allylation of imino esters with an intramolecular Diels-Alder (IMDA) cycloaddition nih.govacs.org. This strategy allows for the construction of de-rigidified yohimbine analogues that lack the ethylene (B1197577) linkage between the indole and decahydroisoquinoline (B1345475) units acs.org. For instance, heating a triene precursor in toluene can lead to an endo-selective IMDA cycloaddition, yielding cycloadducts, albeit sometimes as a mixture of diastereomers nih.gov.

Approaches to other Octahydroindolo[2,3-a]quinolizine Systems

The octahydroindolo[2,3-a]quinolizine ring system forms the fundamental core of over 2000 natural products, highlighting the importance of developing efficient synthetic routes to this scaffold researchgate.netnih.govresearchgate.net. Various strategies have been employed for its construction. A common approach involves the Pictet-Spengler reaction, which is a key step in the synthesis of many indole alkaloids researchgate.netub.eduresearchgate.netnih.gov. This reaction typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization.

Another method for constructing this core is through intramolecular double Michael reactions, which can provide stereocontrolled access to octahydroindolo[2,3-a]quinolizine derivatives rsc.org. Hetero Diels-Alder reactions have also been utilized as a convenient and general synthesis route to arylquinolizines, which can be adapted for the synthesis of the indoloquinolizine system researchgate.net.

Cascade reactions, which involve a sequence of reactions occurring without isolation of intermediates, offer efficient and atom-economical pathways to complex octahydroindolo[2,3-a]quinolizine scaffolds researchgate.netnih.govub.edu. One such cascade strategy involves a Mannich-type reaction followed by an aza-Michael addition researchgate.netresearchgate.net. Additionally, a divergent approach to yohimbinoid alkaloids, including this compound, has been reported, utilizing a functionalized hydrindanone and controlling the stereochemistry at the C(3) position via a Pictet-Spengler reaction of an aminonitrile intermediate researchgate.netnih.gov. This method allowed for the first total syntheses of racemic venenatine and this compound researchgate.netnih.gov.

The synthesis of 2-oxo-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine, a key entry point to the yohimbine-reserpine-corynantheine family of alkaloids, has been achieved through modified procedures, such as the coupling of 3-acetylindole (B1664109) and 4-methoxypyridine, followed by reduction and cyclization researchgate.net. Another synthesis of this core structure involves the reaction of tryptophan with dihydropyran, leading to a tetrahydro-β-carboline intermediate that undergoes further transformations to yield the octahydroindolo[2,3-a]quinolizine system researchgate.net.

Here is a summary of some synthetic approaches and key findings:

| Synthetic Approach | Key Reaction(s) | Notable Outcome | Source(s) |

| Synthesis of 2-oxo-octahydroindolo[2,3-a]quinolizine | Coupling of 3-acetylindole and 4-methoxypyridine | Overall yield of 20-25% reported for a modified synthesis. | researchgate.net |

| Synthesis of (±)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine | Pictet-Spengler condensation of tryptophan and dihydropyran | Yields up to 60% for intermediate, overall yield up to 40-45%. | researchgate.net |

| Divergent synthesis of venenatine and this compound | Diels-Alder, oxidative cleavage, Pictet-Spengler | Controlled C(3) stereochemistry using aminonitrile intermediate. | researchgate.netnih.gov |

| Synthesis of conformationally liberated yohimbine analogues | Decarboxylative allylation, Intramolecular Diels-Alder | Modular access to analogues lacking C-ring ethylene linker. | nih.govacs.org |

| Stereocontrolled construction of octahydroindolo[2,3-a]quinolizines | Intramolecular double Michael reaction | One-step synthesis of derivatives. | rsc.org |

| Cascade reactions to octahydroindolo[2,3-a]quinolizine scaffolds | Mannich followed by aza-Michael addition | Efficient assembly with multiple chiral centers. | researchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies and Computational Molecular Design of Alstovenine Derivatives

Elucidation of Structural Features Influencing Molecular Interactions

The biological effects of yohimbinoid alkaloids are profoundly influenced by their three-dimensional structure. A compelling example of this is the comparison between Alstovenine and its C(3) epimer, Venenatine. nih.gov An epimer is a type of stereoisomer that differs in configuration at only one stereogenic center. In this case, the spatial arrangement of substituents at the third carbon atom of the core yohimbinoid skeleton dictates the molecule's interaction with biological targets.

This seemingly minor stereochemical difference leads to a complete reversal of their effects on the central nervous system (CNS). nih.gov this compound acts as a CNS stimulant and enhances the analgesic properties of morphine. In stark contrast, Venenatine exhibits effects similar to reserpine (B192253), a compound known for its sedative and antihypertensive properties, and it inhibits the analgesic effects of morphine. nih.gov This highlights that the specific orientation of the functional groups at the C(3) position is a critical determinant for the molecule's pharmacological profile, governing how it fits into and interacts with its biological receptors. The control of stereochemistry at this position is a long-standing challenge in the synthesis of this class of compounds, making it a key focus of synthetic and medicinal chemistry efforts. researchgate.netnih.gov

Table 1: Comparison of C(3) Epimers this compound and Venenatine

| Feature | This compound | Venenatine |

|---|---|---|

| Stereochemistry | Epimer at C(3) | Epimer at C(3) |

| CNS Effect | Stimulant nih.gov | Reserpine-like activity (depressant) nih.gov |

| Effect on Morphine Analgesia | Enhances nih.gov | Inhibits nih.gov |

Design Principles for this compound Analogues and Derivatives

The design and synthesis of this compound analogues are guided by the need to systematically probe the structure-activity relationships. A primary principle in this endeavor is the development of synthetic strategies that allow for precise control over key structural features, particularly the C(3) stereocenter. researchgate.net

A significant advancement in this area is the use of a divergent synthetic strategy. This approach enables the creation of different stereoisomers from a common intermediate. One such strategy employs a functionalized hydrindanone to build the core structure. nih.gov A key step involves a Pictet-Spengler reaction with an aminonitrile intermediate. This method allows for the effective and controlled setting of the stereochemistry at the C(3) position late in the synthetic sequence. nih.govresearchgate.net By utilizing this synthetic pathway, chemists can selectively produce either this compound or its epimer, Venenatine, as well as other analogues, by choosing the appropriate tryptamine (B22526) derivatives and reaction conditions. nih.gov This control is fundamental for creating a library of related compounds, which is essential for detailed SAR studies to map out the specific structural requirements for desired biological activities.

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to investigate and predict the interactions of small molecules like this compound with their biological targets, thereby guiding the design of more potent and selective derivatives. dovepress.comnih.gov These in silico methods can significantly reduce the time and cost associated with synthesizing and testing new compounds. mdpi.com

In silico Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., an this compound derivative) when bound to a second molecule (the receptor, e.g., a protein target). psu.edu The primary goal is to simulate the binding process and to estimate the strength of the interaction, often expressed as a binding energy score. nih.gov

The process involves placing the ligand in the binding site of the receptor and sampling a large number of possible conformations and orientations. Algorithms, such as the Lamarckian Genetic Algorithm used in programs like AutoDock, then calculate the most stable binding poses based on a scoring function that estimates the free energy of binding. psu.edu A lower binding energy typically indicates a more stable and potentially more potent interaction. nih.gov For this compound derivatives, docking studies can be used to:

Visualize how the molecule fits into the active site of a target protein.

Identify key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and specific amino acid residues of the receptor. nih.gov

Explain why small structural changes, like the stereochemistry at C(3), lead to different binding affinities and biological effects.

Screen virtual libraries of this compound analogues to prioritize which compounds to synthesize for experimental testing. mdpi.com

Table 2: Overview of Molecular Docking Process

| Step | Description | Goal in this compound Research |

|---|---|---|

| Receptor Preparation | Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it by adding hydrogens and assigning charges. | Prepare the biological target (e.g., a CNS receptor) for docking simulations. |

| Ligand Preparation | Generate the 3D structure of the this compound analogue and optimize its geometry. | Create a computationally ready model of the designed this compound derivative. |

| Docking Simulation | Use software (e.g., AutoDock Vina) to fit the ligand into the receptor's binding site and sample various poses. nih.gov | Predict the most likely binding mode of the analogue. |

| Scoring and Analysis | Calculate the binding energy for each pose and analyze the intermolecular interactions (e.g., hydrogen bonds). mdpi.com | Rank analogues based on predicted affinity and understand the structural basis of the interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are invaluable for predicting the activity of new, untested compounds. researchgate.net

To build a QSAR model, a set of this compound analogues with known biological activities (the training set) is required. For each molecule, a variety of "molecular descriptors" are calculated. These descriptors are numerical values that represent different physicochemical properties of the molecule, such as its size, shape, lipophilicity (logP), and electronic properties. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that links these descriptors to the observed activity. researchgate.net A robust QSAR model can then be used to predict the biological activity of newly designed this compound derivatives before they are synthesized, helping to focus laboratory efforts on the most promising candidates. mdpi.com

Virtual Screening and Molecular Dynamics Simulations

Virtual screening is a computational strategy used in drug discovery to search vast libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov When applied to this compound research, a structure-based virtual screening approach would use the 3D structure of a target receptor to dock millions of commercially or virtually available compounds. The top-scoring compounds could then be acquired or synthesized for further testing, potentially identifying novel scaffolds with this compound-like activity. rsc.org

Once a promising ligand-receptor complex is identified through docking or virtual screening, Molecular Dynamics (MD) simulations can be employed to study its behavior over time. scispace.com MD simulations model the atomic motions of the system, providing insights into the stability of the complex. By simulating the protein-ligand complex in a realistic environment (e.g., solvated in water) for a set duration (e.g., nanoseconds), researchers can:

Assess the stability of the predicted binding pose from docking. mdpi.com

Observe conformational changes in both the ligand and the protein upon binding.

Calculate binding free energies with higher accuracy. nih.gov

Validate whether the key interactions identified in docking are maintained over time. nih.gov

Applications of Artificial Intelligence and Machine Learning in Structure Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by analyzing complex, large-scale datasets to identify patterns that are beyond human intuition. nih.govnih.gov These advanced computational tools can significantly accelerate the optimization of lead compounds like this compound.

Applications of AI/ML in this context include:

Predictive Modeling: Deep learning models, such as deep neural networks (DNNs) and convolutional neural networks (CNNs), can be trained on large datasets of chemical structures and their associated biological activities, toxicities, and pharmacokinetic properties (ADMET). nih.gov These models can then make more accurate predictions for novel this compound derivatives compared to traditional QSAR methods. ijprajournal.com

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules. nih.gov These models can be conditioned to generate novel this compound-like structures that are optimized for specific properties, such as high binding affinity for a target and favorable drug-like characteristics.

Synthesis Route Optimization: AI can also be used to predict optimal synthetic pathways for complex molecules, suggesting reaction conditions and reagents to improve yield and reduce waste, which is particularly useful for intricate natural products like this compound. preprints.org

By integrating these AI and ML frameworks, researchers can navigate the vast chemical space more efficiently, leading to the faster design and development of optimized this compound derivatives with enhanced therapeutic potential. nih.gov

Predictive Modeling for Novel Structures

Predictive modeling in the context of this compound serves as a powerful tool for designing novel derivatives with enhanced biological activities. This approach relies on the development of mathematical models that can forecast the properties of yet-to-be-synthesized compounds.

One of the key methodologies in predictive modeling is the Quantitative Structure-Activity Relationship (QSAR). While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles can be readily applied. For the closely related yohimbine (B192690) alkaloids, QSAR models have been developed to predict their antipsychotic activity. quickcompany.in Such models correlate the structural or physicochemical properties of the molecules with their biological effects. For this compound derivatives, a similar approach could be employed. This would involve compiling a dataset of this compound analogues and their corresponding biological activities. Molecular descriptors, which are numerical representations of a molecule's properties (e.g., electronic, steric, and hydrophobic), would then be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a predictive model. This model could then be used to screen a virtual library of novel this compound derivatives, identifying those with the highest predicted activity for synthesis and experimental testing. nih.gov

Molecular docking is another crucial predictive tool. It simulates the binding of a ligand (in this case, an this compound derivative) to the active site of a target protein. nih.govresearchgate.net For instance, if the therapeutic target of this compound is a specific receptor or enzyme, docking studies can predict the binding affinity and orientation of various derivatives. This information is invaluable for designing modifications to the this compound scaffold that could enhance binding and, consequently, biological activity. For example, in silico mutational studies, combined with molecular docking, could elucidate the key amino acid residues in the target's binding pocket that interact with the this compound core. nih.govresearchgate.net This would guide the rational design of new derivatives with improved selectivity and potency.

The integration of molecular dynamics (MD) simulations can further refine these predictions. researchgate.net MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions. researchgate.net

A hypothetical workflow for the predictive modeling of novel this compound structures might involve:

Identification of a biological target for this compound.

Generation of a virtual library of this compound derivatives with diverse structural modifications.

Use of molecular docking to predict the binding modes and affinities of these derivatives to the target.

Development of a QSAR model based on a training set of known this compound analogues and their activities.

Application of the QSAR model to the virtual library to predict the activity of novel derivatives.

Selection of the most promising candidates for synthesis and in vitro/in vivo testing.

Data Mining for SAR Insights from Large Datasets

Data mining techniques are essential for extracting meaningful Structure-Activity Relationship (SAR) insights from large and complex chemical datasets. nih.gov In the context of this compound, data mining can help uncover subtle patterns in how structural modifications influence biological activity, which might not be apparent from analyzing a small number of compounds.

Publicly accessible chemical biology databases like PubChem and ChEMBL contain vast amounts of information on small molecules and their biological activities. nih.gov While specific datasets for this compound derivatives may be limited, these resources can be mined for data on related indole (B1671886) alkaloids or compounds that act on similar biological targets. This can provide a broader context for understanding the SAR of this compound.

One approach is to use similarity searching to identify compounds with structural features similar to this compound. By analyzing the bioactivity data of these similar compounds, it may be possible to infer potential biological targets and SAR trends for this compound itself.

Furthermore, as more high-throughput screening data becomes available, machine learning algorithms can be employed to build classification models. These models can help to categorize this compound derivatives as active or inactive against a particular target, based on their structural fingerprints. This can aid in the prioritization of compounds for further investigation.

A key aspect of data mining for SAR is the generation of molecular fragments or descriptors from the chemical structures. acs.org By analyzing the frequency of these fragments in active versus inactive compounds, it is possible to identify substructures that are either beneficial or detrimental to the desired biological activity. This information can then be used to guide the design of new this compound derivatives.

For instance, a hypothetical data mining study on a dataset of this compound analogues could reveal that the presence of a specific substituent at a particular position on the indole ring consistently leads to higher activity. This insight would be invaluable for medicinal chemists in designing the next generation of compounds.

Below is a hypothetical interactive data table illustrating the kind of data that would be analyzed in a SAR study of this compound derivatives.

| Compound ID | This compound Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (nM) | Notes |

|---|---|---|---|---|---|

| ALSTO-001 | This compound | Parent Compound | -8.5 | 150 | Baseline compound |

| ALSTO-002 | Derivative A | Methyl group at R1 | -9.2 | 85 | Increased potency |

| ALSTO-003 | Derivative B | Hydroxy group at R2 | -8.8 | 120 | Slight improvement |

| ALSTO-004 | Derivative C | Fluorine at R1 | -9.5 | 50 | Significant improvement |

| ALSTO-005 | Derivative D | Bulkier group at R1 | -7.9 | 300 | Decreased potency |

This table illustrates how different modifications to the this compound scaffold could influence both predicted and experimental activity, providing clear SAR insights.

Mechanistic Studies of Molecular Interactions with Biological Targets

Investigation of Alstovenine's Interactions with Enzyme Systems

Research has explored how this compound interacts with enzyme systems, focusing on binding characteristics, inhibition kinetics, and the identification of specific enzyme targets.

Ligand-Enzyme Binding and Inhibition Kinetics

Studies have indicated that this compound can act as an enzyme inhibitor. For instance, this compound has been reported to exhibit monoamine oxidase (MAO) inhibitor activity at lower doses. researchgate.netuodiyala.edu.iq This activity is characterized by its ability to potentiate the effects of substances metabolized by MAO, such as hexobarbitone hypnosis, amphetamine toxicity, and tryptamine (B22526) convulsions. researchgate.net It can also prevent, but not reverse, the reserpine (B192253) syndrome and potentiate the effects of DOPA and 5-HTP. researchgate.net

Elucidation of Enzyme Active Site Interactions

The interaction of small molecules, including alkaloids, with the active sites of enzymes is crucial for their biological effects. While direct, high-resolution structural data of this compound bound to an enzyme active site was not found in the provided snippets, related studies on other compounds and enzymes provide insights into potential interaction mechanisms. For example, the active site of an enzyme can be a hydrophobic pocket that facilitates interactions escholarship.org, and the positioning of a molecule within this site can direct its activity researchgate.net.

In silico studies on other phytochemicals from Alstonia scholaris have utilized docking tools to predict interactions with enzyme active sites. These studies analyze hydrogen bond formation and binding energies to understand how a ligand binds to a protein target. For instance, 19-epischolaricine, another alkaloid from Alstonia, was shown to form multiple hydrogen bonds within the active site of the FtsZ protein, suggesting strong binding. iosrjournals.org While this specific finding is for a different alkaloid, it illustrates the methodology used to infer enzyme active site interactions based on predicted binding modes. This compound, being a related indole (B1671886) alkaloid, could potentially engage in similar types of interactions within the active sites of its target enzymes, such as MAO.

Analysis of this compound's Modulation of Cellular Signaling Pathways

Beyond direct enzyme interactions, this compound's biological effects may also involve the modulation of cellular signaling pathways.

Impact on Receptor-Mediated Signaling Cascades

Plant secondary metabolites, including alkaloids, are known to interfere with neuronal signal transduction by acting as agonists or antagonists of neurotransmitter receptors. nih.gov this compound has been identified as an antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR). frontiersin.org Receptor-mediated signaling cascades are initiated by the binding of a ligand to a specific receptor, leading to a series of downstream events that ultimately alter cellular behavior. By acting as an antagonist, this compound would block the binding of acetylcholine or other agonists to the nAChR, thereby inhibiting the signaling cascade normally triggered by this receptor. This modulation of receptor activity can have significant effects on neuronal function and other physiological processes where nAChRs are involved.

Other studies on related compounds and plant extracts highlight the potential for alkaloids to interact with various receptors. For example, yohimbine (B192690), another indole alkaloid, is known as an alpha-2 adrenoceptor antagonist. nih.gov The diverse pharmacological activities of indole alkaloids often stem from their ability to interact with a range of receptors and signaling molecules.

Alterations in Intracellular Communication Networks

Intracellular communication networks involve complex interactions between proteins, second messengers, and other molecules that relay signals within the cell, often downstream of receptor activation. While direct evidence of how this compound specifically alters these networks was limited in the provided context, the modulation of receptor-mediated signaling cascades inherently impacts intracellular communication.

For instance, the antagonism of nAChRs by this compound frontiersin.org would disrupt the downstream signaling events typically activated by these receptors. This could involve alterations in ion flux, activation of intracellular kinases, and changes in gene expression, all of which are part of the intracellular communication network.

Furthermore, some natural compounds have been shown to influence intracellular communication mechanisms like quorum sensing in bacteria, which is a form of cell-to-cell communication that regulates gene expression in response to population density. researchgate.net While this example pertains to bacterial systems, it illustrates the broader concept that natural products can interfere with communication processes at the cellular level. The reported effects of this compound on the central nervous system at higher doses, described as a marked stimulant effect researchgate.netuodiyala.edu.iq, also suggest an influence on complex intracellular signaling pathways within neuronal cells. The precise details of these alterations require further investigation.

Identification of Downstream Signaling Components Affected by this compound

Based on the available search results, there is no specific information detailing the identification of downstream signaling components directly affected by this compound. While yohimbinoid alkaloids in general are recognized for their potential to interact with biological targets and influence cellular pathways, specific research elucidating the precise downstream signaling cascades modulated by this compound was not found within the scope of this search. Future research is needed to explore these potential effects.

Advanced Spectroscopic and Structural Biology Techniques for Interaction Characterization

Spectroscopic techniques have been instrumental in the characterization and structural confirmation of this compound during its isolation and synthetic endeavors. Methods such as Ultraviolet (UV), Infrared (IR), Nuclear Magnetic Resonance (NMR) (including 1H and 13C NMR), and Mass Spectrometry (MS) have been applied to determine the molecular structure and confirm the identity of synthesized or isolated this compound. mdpi-res.comrna-society.org For instance, spectroscopic data for synthetic and natural this compound have been compared to confirm structural agreement. mdpi-res.com

However, the available literature does not provide detailed accounts of the application of advanced spectroscopic techniques (such as protein-observed NMR, Surface Plasmon Resonance (SPR) spectroscopy, or Isothermal Titration Calorimetry (ITC)) or structural biology techniques (such as X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM)) specifically to characterize the molecular interactions of this compound with its potential biological targets at an atomic or high-resolution level. While these techniques are standard in the broader field of studying molecular interactions with biological targets, their specific application to this compound's binding or interaction mechanisms with biological macromolecules is not evident in the consulted sources.

The primary use of spectroscopic data concerning this compound in the search results is related to confirming its chemical structure during synthesis and isolation, rather than characterizing its dynamic interactions or binding modes with biological targets.

Analytical Methodologies for Alstovenine Characterization and Quantification in Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Alstovenine, enabling its separation from complex mixtures, which often include structurally similar alkaloids and other phytochemicals. researchgate.net The choice of chromatographic method depends on the sample matrix, the required resolution, and the analytical objective, whether it is quantification or isolation for further characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of alkaloids like this compound due to its high resolution, accuracy, and sensitivity. ijpsr.com It is particularly well-suited for separating non-volatile and thermally sensitive compounds, which is a common characteristic of many alkaloids. pjps.pk Reversed-phase (RP) HPLC is the most common mode used for yohimbine-type alkaloids. researchgate.netmdpi.com In this setup, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net

The separation of this compound from its C(3) epimer, venenatine, is a significant analytical challenge that underscores the need for optimized HPLC methods. researchgate.net The precise control of mobile phase composition, pH, and column chemistry is critical to achieve baseline separation of such stereoisomers. Photodiode Array (PDA) detectors are often employed, allowing for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment.

| Parameter | Typical Conditions for Yohimbine-type Alkaloids |

| Column | Reversed-Phase C18 (e.g., Waters Cortecs C18, 1.6-2.7 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water |

| (often with modifiers like formic acid or phosphoric acid) | |

| Detector | Photodiode Array (PDA) |

| Flow Rate | 0.4 - 3.0 mL/min ijpsr.comnih.gov |

| Wavelength | ~220 nm and ~280 nm for indole (B1671886) alkaloids researchgate.net |

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of alkaloids. For a compound to be suitable for GC analysis, it must be volatile and thermally stable. researchgate.net While some alkaloids can be analyzed directly, others, including potentially this compound, may require derivatization to increase their volatility and prevent thermal degradation in the high-temperature GC inlet. researchgate.net However, GC-MS analysis has been successfully used to identify this compound in alkaloidic fractions from plant extracts, suggesting it has sufficient stability under certain conditions. researchgate.net

The choice of the capillary column is critical, with phases like 5% phenyl polymethylsiloxane being common for their robustness and efficiency in separating complex mixtures. researchgate.net When coupled with a mass spectrometer, GC provides excellent sensitivity and structural information based on fragmentation patterns.

| Parameter | General Conditions for Alkaloid Analysis |

| Column | Fused-silica capillary column (e.g., 5% phenyl polymethylsiloxane) researchgate.net |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250-300 °C (must be optimized to avoid degradation) |

| Oven Program | Temperature gradient (e.g., ramping from 50 °C to 320 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) researchgate.net |

To handle the complexity of natural product extracts or to achieve challenging separations, such as those involving stereoisomers, advanced chromatographic techniques are employed. Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a significant advancement over conventional HPLC. mdpi.com By using columns with smaller particle sizes (typically sub-2 µm), UHPLC provides much higher resolution, greater sensitivity, and significantly faster analysis times. nih.govnih.gov The identification of this compound in Tabernaemontana catharinensis extracts was successfully performed using a UHPLC system coupled to a mass spectrometer. nih.gov

Chiral chromatography is another critical modality, especially in synthetic chemistry where achieving enantiomeric or diastereomeric purity is essential. nih.gov Chiral HPLC, using a chiral stationary phase (CSP), is indispensable for separating enantiomers and determining the enantiomeric excess (ee) of a synthetic product. nih.gov This is directly relevant to this compound synthesis, where controlling the stereochemistry is a key challenge. researchgate.net Furthermore, advanced strategies like molecular networking, which uses LC-MS data, can rapidly identify and group related compounds like alkaloids in complex extracts, guiding the isolation of target molecules. nih.gov

Spectroscopic Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. omicsonline.orgnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required to unambiguously assign the full structure.

¹H-NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C-NMR provides information on the carbon skeleton of the molecule, showing a signal for each unique carbon atom.

2D-NMR techniques are essential for assembling the molecular puzzle, especially for complex structures like this compound. omicsonline.orgresearchgate.net Key 2D experiments include:

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons). ethz.ch

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : Correlates protons directly to the carbons they are attached to. ethz.chnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule. ethz.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule, such as the cis/trans relationships in the ring junctions of the yohimbinoid skeleton. researchgate.net NOESY studies were instrumental in confirming the stereochemistry during the total synthesis of this compound. researchgate.net

| NMR Experiment | Purpose in this compound Structural Elucidation |

| 1D: ¹H-NMR | Identifies proton environments and scalar couplings. |

| 1D: ¹³C-NMR | Characterizes the carbon framework. |

| 2D: COSY | Establishes H-H connectivity within spin systems. ethz.ch |

| 2D: HSQC/HMQC | Maps protons to their directly attached carbons. nih.gov |

| 2D: HMBC | Determines long-range H-C correlations to build the skeleton. ethz.ch |

| 2D: NOESY | Determines through-space proton proximities to confirm stereochemistry. researchgate.net |

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound with high accuracy. wikipedia.org When coupled with a separation technique (hyphenation), it becomes a powerful tool for both identifying and quantifying compounds in complex mixtures.

LC-MS (Liquid Chromatography-Mass Spectrometry) : This is arguably the most versatile hyphenated technique for alkaloid analysis. nih.gov UHPLC coupled with high-resolution mass spectrometry (HRMS) analyzers like Time-of-Flight (TOF) or Orbitrap allows for the accurate mass measurement of the parent ion, enabling the determination of its elemental formula. nih.govchromatographyonline.com Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net This fragmentation pattern serves as a chemical fingerprint that is highly specific to the molecule's structure and can be used to confirm the identity of this compound in a sample by comparing it to a known standard or literature data. researchgate.netnih.gov The identification of this compound in plant extracts has been confirmed using UHPLC-QTOF-MS. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) : In GC-MS, molecules are separated by GC and then ionized, typically by Electron Ionization (EI). researchgate.net EI is a high-energy technique that produces extensive and reproducible fragmentation patterns. libretexts.org These patterns can be searched against spectral libraries for rapid identification. GC-MS has been successfully used to tentatively identify this compound in plant fractions, demonstrating its utility for screening purposes. researchgate.net

| Technique | Ionization Method | Information Obtained | Application for this compound |

| GC-MS | Electron Ionization (EI) | Molecular weight, reproducible fragmentation pattern for library matching. researchgate.net | Rapid screening and identification in volatile fractions. researchgate.net |

| LC-MS | Electrospray Ionization (ESI) | Accurate molecular weight, elemental composition (with HRMS). nih.gov | Quantification and identification in complex mixtures. |

| LC-MS/MS | ESI followed by CID | Structural information from specific fragmentation pathways. researchgate.net | Definitive structural confirmation and differentiation from isomers. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques employed in the structural elucidation and characterization of complex organic molecules like this compound. In the context of its total synthesis, spectroscopic data serves as a critical tool for confirming the identity and structure of the final compound and key intermediates. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This provides a characteristic "fingerprint" spectrum that reveals the presence of various functional groups. frontiersin.org For a complex alkaloid such as this compound, IR analysis is instrumental in identifying key structural components. For instance, the presence of hydroxyl (-OH) groups, amine (N-H) bonds, carbonyl (C=O) groups from ester functionalities, and aromatic C-H bonds within the indole nucleus can be confirmed by their characteristic absorption bands. A large number of analytical techniques, including IR and Fourier-transform infrared (FTIR) spectroscopy, are commonly applied for the analysis and study of alkaloids. eurekaselect.com

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. For this compound, the indole ring system is the primary chromophore, and its UV-Vis spectrum would display absorption maxima characteristic of this moiety. researchgate.net The technique is sensitive to the molecular environment and can be used to confirm the integrity of the aromatic system during synthetic transformations. nih.gov

| Technique | Principle | Information Obtained for this compound |

|---|---|---|

| Infrared (IR) Spectroscopy | Measures absorption of IR radiation, causing molecular bond vibrations at characteristic frequencies. | Provides a "fingerprint" spectrum confirming the presence of functional groups (e.g., -OH, N-H, C=O, aromatic C-H). frontiersin.org |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures absorption of UV or visible light, causing electronic transitions within chromophores. | Provides data on the electronic structure, primarily related to the indole chromophore. researchgate.net |

Quantitative Analytical Methods for Research Samples

The accurate quantification of this compound in various research samples, such as plant extracts or synthetic reaction mixtures, is essential for further chemical and biological studies. Spectrophotometric methods are often employed for this purpose due to their accessibility and efficiency. researchgate.net

Spectrophotometric and Photometric Assays

Spectrophotometric methods are widely used in the quality control and quantitative analysis of pharmaceuticals and natural products. ufrgs.brpnrjournal.com These techniques are often highlighted for their cost-effectiveness, reliability, and speed compared to more complex chromatographic methods. ufrgs.br

For alkaloids, a common quantitative approach is the use of colorimetric assays. A representative technique is the bromocresol green (BCG) method for determining total alkaloid content. researchgate.net This assay operates on the principle that at a specific pH, alkaloids form a colored complex with the BCG dye. The intensity of the resulting color, which is directly proportional to the concentration of the alkaloids present, is measured using a spectrophotometer at a specific wavelength. While not specific to this compound alone, this method is effective for estimating the total alkaloid concentration in a sample, which can then be further analyzed by more specific methods if required.

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | An extract containing the alkaloid is prepared and dissolved in an acidic solution (e.g., 2N HCl). | To protonate the alkaloid, making it water-soluble. researchgate.net |

| 2. Complex Formation | The acidic solution is mixed with a dye solution, such as bromocresol green (BCG). | The protonated alkaloid binds with the anionic dye to form a colored ion-pair complex. researchgate.net |

| 3. Extraction | The colored complex is extracted into an organic solvent (e.g., chloroform). | To isolate the complex from interfering substances. researchgate.net |

| 4. Measurement | The absorbance of the organic layer is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for the complex. | To determine the concentration based on a standard curve prepared with a known alkaloid (e.g., atropine). researchgate.net |

Standardization and Quality Control Methodologies for Alkaloid Research

The standardization of analytical methods is crucial for ensuring the accuracy, precision, and reliability of research findings involving alkaloids. eurekaselect.com The stability of these compounds can be a concern, as degradation or polymerization can lead to a loss of activity and inaccurate quantification. eurekaselect.com Therefore, robust quality control is paramount.

Method validation is a key component of quality control, ensuring that an analytical procedure is suitable for its intended purpose. For a quantitative assay for this compound, validation would involve assessing several key parameters according to established guidelines.

| Parameter | Definition | Importance in this compound Research |

|---|---|---|

| Specificity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. ufrgs.br | Ensures that the analytical signal is from this compound and not from other related alkaloids or impurities. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ufrgs.brpnrjournal.com | Establishes a concentration range where the assay is accurate for quantification. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ufrgs.brpnrjournal.com | Demonstrates the reproducibility and reliability of the method. |

| Accuracy | The closeness of the test results obtained by the method to the true value. ufrgs.brpnrjournal.com | Confirms that the measured amount of this compound is correct. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ufrgs.br | Indicates the method's reliability during routine use under slightly varying conditions. |

Application of Non-Targeted and Suspect Screening Approaches

In recent years, non-targeted and suspect screening (NTS) has emerged as a powerful analytical strategy to identify a vast number of known and unknown chemicals in complex samples without prior selection. rsc.orgnih.gov Unlike traditional targeted analysis, which looks for a predefined list of compounds, NTS provides a holistic chemical fingerprint of a sample. au.dk

This approach typically utilizes high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) systems, coupled with liquid chromatography (LC). youtube.com The workflow involves acquiring comprehensive mass spectral data for a sample, followed by sophisticated data processing to detect molecular features. These features are then matched against extensive databases for suspect screening (identifying likely candidates) or subjected to further analysis for the structural elucidation of completely unknown compounds. youtube.comnih.gov

For this compound research, NTS could be applied to:

Discover Novel Alkaloids: Screen extracts from plants of the Alstonia genus to identify this compound and other previously uncharacterized yohimbinoid alkaloids.

Identify Transformation Products: Analyze environmental or biological samples to understand how this compound might be metabolized or degraded.

Quality Control of Herbal Products: Assess the chemical profile of raw materials or finished products to ensure consistency and detect potential contaminants or adulterants.

| Feature | Targeted Analysis | Non-Targeted & Suspect Screening (NTS) |

|---|---|---|

| Scope | Analyzes for a pre-defined list of specific compounds. | Screens for a broad range of chemicals, including unknowns. rsc.org |

| Primary Technology | Typically Triple Quadrupole Mass Spectrometry (QqQ-MS). | High-Resolution Mass Spectrometry (HRMS) like Orbitrap or TOF. au.dk |

| Goal | Accurate quantification of known compounds. | Identification of knowns, suspects, and unknowns; chemical fingerprinting. youtube.com |

| Data Analysis | Straightforward, based on monitoring specific mass transitions. | Complex, requires advanced algorithms and large databases for processing and identification. nih.gov |

| Application to this compound | Precise quantification of this compound when its presence is known. | Discovery of this compound in complex mixtures; identification of related alkaloids and metabolites. |

Future Directions and Emerging Research Avenues for Alstovenine Studies

Development of Unified Synthetic Approaches for Complex Alkaloid Scaffolds

The total synthesis of complex alkaloids like Alstovenine has long been a significant challenge in organic chemistry due to their elaborate polycyclic structures and multiple stereogenic centers nih.govresearchgate.netnih.govresearchgate.netamanote.comnih.govresearchgate.net. While elegant syntheses of specific yohimbinoid alkaloids, including the first total syntheses of racemic this compound and venenatine, have been reported, a truly unified approach capable of accessing diverse members of this class remains an unsolved problem nih.govresearchgate.netnih.govamanote.comnih.gov. A key challenge lies in achieving complete control over stereochemistry, particularly at the C(3) position, at late stages of synthesis nih.govresearchgate.netnih.gov.

Future research directions in this area are focused on developing more general and efficient synthetic strategies. This includes divergent approaches that utilize common intermediates to access various yohimbinoid scaffolds nih.govresearchgate.netresearchgate.net. Bioinspired coupling strategies are also being explored to rapidly construct the core pentacyclic skeleton with complete control of stereochemistry from simpler, achiral building blocks nih.govresearchgate.net. Innovations in catalytic asymmetric reactions, such as chiral phosphoric acid catalysis, are being applied to achieve enantioselective syntheses through kinetic resolution nih.gov. The development of unified approaches would not only provide more accessible routes to this compound and its analogs but also facilitate the creation of diverse compound libraries for comprehensive biological screening researchgate.net.

Integration of Advanced Computational and AI/ML Tools in Molecular Discovery

The application of advanced computational techniques and Artificial Intelligence (AI)/Machine Learning (ML) is increasingly transforming molecular discovery, offering powerful tools to complement experimental research nih.govmdpi.com4tu.nlnih.govdrugdiscoverychemistry.com. For this compound studies, these tools hold significant promise in several areas. Computational methods can provide insights into reaction mechanisms and stereochemical outcomes in complex syntheses, as demonstrated by ongoing studies related to the Pictet-Spengler reaction in yohimbinoid synthesis nih.gov.

In the realm of molecular discovery, AI/ML algorithms can analyze vast datasets to identify potential biological targets for this compound, predict its molecular properties (such as activity and potential interactions), and assist in the design of novel analogs with improved characteristics nih.govmdpi.comnih.gov. Virtual screening approaches powered by AI can rapidly assess large chemical spaces to find molecules with predicted binding affinity to specific targets mdpi.comnih.gov. Furthermore, AI can aid in predicting protein structures, which is crucial for structure-based drug design and understanding molecular interactions mdpi.comnih.gov. The integration of AI/ML is expected to accelerate the process of identifying potential therapeutic applications and understanding the behavior of this compound and related compounds nih.govnih.gov.

Exploration of Novel Biosynthetic Pathways and Enzyme Engineering

Understanding and manipulating the biosynthetic pathways responsible for producing complex alkaloids like this compound offers a promising avenue for sustainable production and the generation of structural analogs. While the specific biosynthetic route to this compound in Alstonia venenata may require further elucidation, research into the biosynthesis of related monoterpene indole (B1671886) alkaloids provides a foundation for future studies.

Emerging research is focused on exploring and engineering biosynthetic pathways in heterologous hosts, such as Escherichia coli, to produce complex natural products biorxiv.orgnih.govmdpi.com. This involves identifying and manipulating the genes and enzymes involved in the pathway biorxiv.orgnih.gov. Enzyme engineering plays a crucial role in optimizing the efficiency, selectivity, and substrate promiscuity of key enzymes within these pathways, potentially enabling the production of non-natural or modified alkaloid structures nih.govnih.gov. Future work could involve identifying the specific enzymes responsible for this compound biosynthesis and engineering these or related enzymes to create novel pathways for the semi-synthesis or biosynthesis of this compound and its derivatives, offering alternative production methods to total synthesis biorxiv.orgnih.govnih.gov.

Deeper Mechanistic Understanding of Molecular Target Interactions at the Atomic Level

A comprehensive understanding of how this compound interacts with its biological targets at the atomic level is fundamental for elucidating its mechanism of action and guiding the rational design of improved therapeutics. While the specific molecular targets of this compound may require further investigation, future research aims to provide detailed insights into these interactions.

Advanced experimental techniques, such as high-resolution co-crystallography, cryo-electron microscopy, and sophisticated spectroscopic methods (e.g., NMR), can provide structural information about this compound bound to its target proteins. Complementary computational approaches, including molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods, can model the dynamic behavior of the ligand-target complex and provide insights into binding energies, key interactions, and conformational changes at an atomic resolution. Integrating data from these experimental and computational methods will be crucial for developing a precise understanding of the molecular basis of this compound's biological effects, informing structure-activity relationship studies and facilitating the design of more potent and selective analogs.

Innovative Analytical Platforms for High-Throughput Characterization

The efficient characterization of this compound, its synthetic intermediates, and potential metabolites or degradation products is essential for both synthetic efforts and biological studies. Future research will increasingly rely on innovative analytical platforms capable of high-throughput analysis and providing detailed structural and quantitative information.

Q & A

Q. What quality control measures ensure reproducibility in this compound research?

- Methodological Answer : Implement batch-to-batch consistency checks via TLC/HPLC monitoring. For structural replicates, require ≥95% spectral match to reference data. Archive synthetic intermediates in chemically stable formats (e.g., lyophilized solids) with annotated metadata (e.g., reaction pH, catalyst lot numbers) .

Q. How can researchers optimize this compound’s synthetic yield while maintaining stereochemical fidelity?

- Methodological Answer : Conduct a Design of Experiments (DoE) approach to vary reaction time, temperature, and catalyst loading. Use response surface methodology to identify optimal conditions. Validate stereochemical outcomes with Mosher ester analysis or chiral shift reagents .

Q. Tables for Key Data

| Parameter | Synthetic this compound | Natural this compound | Computational Prediction |

|---|---|---|---|

| ¹³C Shift (104.3 ppm) | 104.1 ppm | 104.3 ppm | 99.3 ppm |

| MAD (vs. Computation) | 1.37 ppm | 1.85 ppm | — |

| Key Stereocenter (C3) | R-configuration | R-configuration | — |

Table 1. Comparative ¹³C NMR data and computational validation for this compound derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products